molecular formula C5H4F3N3O B13185577 1-Methyl-4-(trifluoromethyl)-1H-1,2,3-triazole-5-carbaldehyde

1-Methyl-4-(trifluoromethyl)-1H-1,2,3-triazole-5-carbaldehyde

Cat. No.: B13185577
M. Wt: 179.10 g/mol
InChI Key: FHPMRHXSVBJYHE-UHFFFAOYSA-N
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Description

  • The methyl and trifluoromethyl groups are introduced through subsequent reactions, such as alkylation and trifluoromethylation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(trifluoromethyl)-1H-1,2,3-triazole-5-carbaldehyde typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition. The reaction is catalyzed by copper(I) salts, such as copper(I) iodide, under mild conditions. The general reaction scheme is as follows:

  • Formation of Azide Intermediate:

    • Reacting an appropriate amine with sodium nitrite and hydrochloric acid to form the corresponding azide.
  • Cycloaddition Reaction:

    • The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(trifluoromethyl)-1H-1,2,3-triazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 1-Methyl-4-(trifluoromethyl)-1H-1,2,3-triazole-5-carboxylic acid.

    Reduction: 1-Methyl-4-(trifluoromethyl)-1H-1,2,3-triazole-5-methanol.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

1-Methyl-4-(trifluoromethyl)-1H-1,2,3-triazole-5-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(trifluoromethyl)-1H-1,2,3-triazole-5-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    1-Methyl-4-(trifluoromethyl)-1H-imidazole: Another heterocyclic compound with similar structural features but different chemical properties.

    4-(Trifluoromethyl)benzenesulfonyl chloride: Contains the trifluoromethyl group but belongs to a different class of compounds.

Uniqueness: 1-Methyl-4-(trifluoromethyl)-1H-1,2,3-triazole-5-carbaldehyde is unique due to the combination of the triazole ring, trifluoromethyl group, and aldehyde functionality. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C5H4F3N3O

Molecular Weight

179.10 g/mol

IUPAC Name

3-methyl-5-(trifluoromethyl)triazole-4-carbaldehyde

InChI

InChI=1S/C5H4F3N3O/c1-11-3(2-12)4(9-10-11)5(6,7)8/h2H,1H3

InChI Key

FHPMRHXSVBJYHE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(N=N1)C(F)(F)F)C=O

Origin of Product

United States

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